2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an isopropyl group and a pyridine ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative and a halogenated pyrazole intermediate.
Introduction of Acetonitrile Group: The acetonitrile group can be introduced by the reaction of the pyrazole derivative with acetonitrile in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
- 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
- 2-(5-propyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H14N4 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-pyridin-4-ylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)13-9-12(16-17(13)8-5-14)11-3-6-15-7-4-11/h3-4,6-7,9-10H,8H2,1-2H3 |
InChI Key |
WKLZIBXNKPKXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC#N)C2=CC=NC=C2 |
Origin of Product |
United States |
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